2-(2,6-Dichloropyridin-3-yl)propan-2-ol
Description
2-(2,6-Dichloropyridin-3-yl)propan-2-ol is a pyridine derivative characterized by a dichlorinated pyridine ring (2,6-dichloro substitution) and a tertiary alcohol group attached at the 3-position of the pyridine core. This compound’s structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-4-6(9)11-7(5)10/h3-4,12H,1-2H3 |
InChI Key |
NNZWTPZQKZPGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variation on the Pyridine Ring
The position and type of substituents on the pyridine ring significantly influence physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Chlorine vs. Fluorine/Iodo: The 2,6-dichloro substitution in the target compound may confer greater electron-withdrawing effects and steric bulk compared to mono-halogenated analogs (e.g., 2-chloro-5-fluoro substitution in ).
Comparison with Triazole Fungicides
The European Patent Application (2023) lists triazole derivatives such as mefentrifluconazole (B.1.38) and ipfentrifluconazole (B.1.37) , which share structural motifs with pyridine alcohols but incorporate triazole rings and additional fluorinated groups .
| Compound Name | Core Structure | Key Functional Groups | Applications |
|---|---|---|---|
| 2-(2,6-Dichloropyridin-3-yl)propan-2-ol | Pyridine + tertiary alcohol | Dichloro, propan-2-ol | Underexplored (structural analog of fungicides) |
| Mefentrifluconazole (B.1.38) | Triazole + pyridine | Trifluoromethyl, tetrazolyl | Broad-spectrum fungicide |
| 3-(2,4-Difluorophenyl)-...propan-2-ol (B.1.31) | Pyridine + difluorophenyl | Difluoro, tetrazolyl | Antifungal activity |
Key Differences :
- Fluorination: Fluorinated analogs (e.g., B.1.31) show enhanced metabolic stability and membrane permeability compared to non-fluorinated pyridine alcohols.
Electronic and Steric Effects
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol () : Methoxy groups are electron-donating, increasing electron density on the pyridine ring, which may enhance nucleophilic reactivity.
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol () : The 2,5-dichloro substitution pattern redistributes electron withdrawal across the ring, possibly affecting resonance stabilization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
